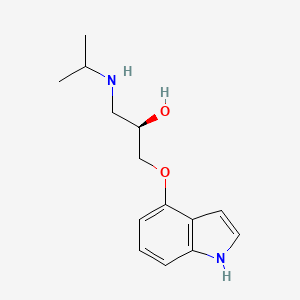
(R)-(+)-pindolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-(+)-pindolol is a pindolol. It is an enantiomer of a (S)-(-)-pindolol.
Scientific Research Applications
Augmentation of Antidepressant Response
(R)-(+)-pindolol has been studied for its ability to augment the antidepressant response, especially in the treatment of major depression. This effect is often attributed to the blocking of dorsal raphe nucleus cell body 5-HT autoreceptors when used in combination with SSRIs (Selective Serotonin Reuptake Inhibitors) (Andrée et al., 1999). Further studies indicate that pindolol accelerates the antidepressant response but does not increase the effectiveness of SSRIs in unresponsive patients (Artigas et al., 2006).
Treatment of Behavioral Disturbances in Organic Brain Disease
Pindolol has been evaluated for its therapeutic effects on behavioral disturbances associated with organic brain disease, showing significant benefits without sedation or other limiting side effects (Greendyke & Kanter, 1986).
Modulation of Serotonin and Noradrenaline Neuron Firing
Studies have shown that this compound can modulate the firing activity of rat serotonin and noradrenaline neurons. This modulation is crucial in understanding its role in accelerating antidepressive responses when used with certain antidepressant drugs (Haddjeri et al., 1999).
Impact on Sleep Deprivation and Bipolar Depression
Pindolol has been studied for its sustained antidepressant effect when combined with total sleep deprivation (TSD) in treating bipolar depression. The combination significantly improved the antidepressant effect of TSD and prevented short-term relapse after treatment (Smeraldi et al., 1999).
properties
CAS RN |
68374-35-6 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2R)-1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/t11-/m1/s1 |
InChI Key |
JZQKKSLKJUAGIC-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=C1C=CN2)O |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |
Other CAS RN |
68374-35-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-phenoxyphenoxy)ethyl]-N-prop-2-enyl-2-propen-1-amine](/img/structure/B1208995.png)
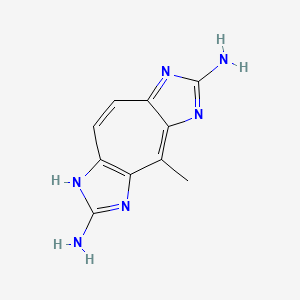
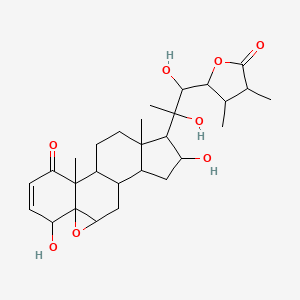
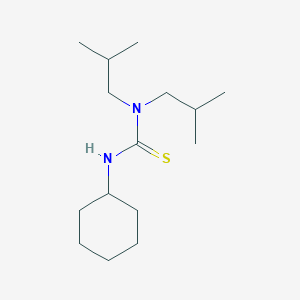


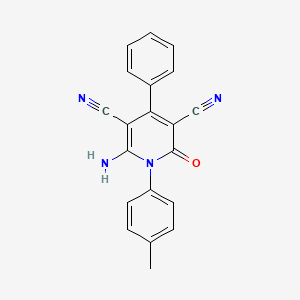
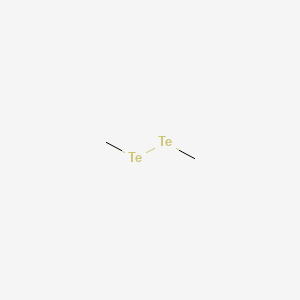



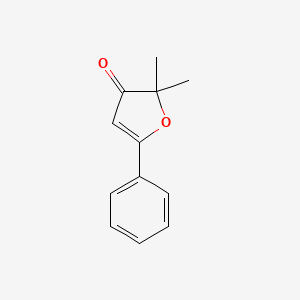
![Methyl 5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate](/img/structure/B1209019.png)
